Cas no 1314902-26-5 (2-(Azetidin-3-yloxy)acetic acid hydrochloride)

2-(Azetidin-3-yloxy)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-3-yloxy)acetic acid hydrochloride
- 2-(Azetidin-3-yloxy)acetic acid HCl
- 2-(Azetidin-3-yloxy)aceticacidHCl
- 2-(Azetidin-3-yloxy)acetic acid hydrochloride
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- MDL: MFCD09907647
- Inchi: 1S/C5H9NO3.ClH/c7-5(8)3-9-4-1-6-2-4;/h4,6H,1-3H2,(H,7,8);1H
- InChI Key: VBLIHTRKQRMHFW-UHFFFAOYSA-N
- SMILES: Cl.O(CC(=O)O)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 111
- Topological Polar Surface Area: 58.6
2-(Azetidin-3-yloxy)acetic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266705-0.25g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 0.25g |
$288.0 | 2023-09-12 | ||
Enamine | EN300-266705-2.5g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 2.5g |
$614.0 | 2023-09-12 | ||
Enamine | EN300-266705-0.1g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 0.1g |
$275.0 | 2023-09-12 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00833611-1g |
2-(AZetidin-3-yloxy)acetic acid HCl |
1314902-26-5 | 95% | 1g |
¥4389.0 | 2023-04-03 | |
Enamine | EN300-266705-1g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 1g |
$314.0 | 2023-09-12 | ||
Enamine | EN300-266705-0.05g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 0.05g |
$263.0 | 2023-09-12 | ||
Enamine | EN300-266705-5.0g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 5.0g |
$908.0 | 2023-03-01 | ||
Enamine | EN300-266705-5g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 5g |
$908.0 | 2023-09-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847464-1g |
2-(Azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 98% | 1g |
¥5367.00 | 2024-08-09 | |
Enamine | EN300-266705-0.5g |
2-(azetidin-3-yloxy)acetic acid hydrochloride |
1314902-26-5 | 0.5g |
$300.0 | 2023-09-12 |
2-(Azetidin-3-yloxy)acetic acid hydrochloride Related Literature
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on 2-(Azetidin-3-yloxy)acetic acid hydrochloride
2-(Azetidin-3-yloxy)acetic acid hydrochloride (CAS No. 1314902-26-5)
2-(Azetidin-3-yloxy)acetic acid hydrochloride, a compound with the CAS registry number 1314902-26-5, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials synthesis.
The molecular structure of 2-(Azetidin-3-yloxy)acetic acid hydrochloride is characterized by the presence of an azetidine ring, a four-membered cyclic amine, which is attached to an acetic acid moiety through an ether linkage. This arrangement imparts the compound with distinctive electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted the role of such structures in modulating the bioavailability and pharmacokinetics of drug candidates, underscoring their importance in medicinal chemistry.
One of the most intriguing aspects of 1314902-26-5 is its versatility in chemical reactions. Researchers have demonstrated that this compound can undergo a variety of transformations, including nucleophilic substitutions, condensations, and cyclizations, under mild reaction conditions. These findings have opened new avenues for the synthesis of complex molecules with intricate architectures, which are otherwise challenging to access using traditional methods.
In terms of applications, 2-(Azetidin-3-yloxy)acetic acid hydrochloride has shown promise in the development of novel therapeutic agents. For instance, recent studies have explored its potential as a precursor for peptide-based drugs and bioactive molecules. Its ability to participate in peptide bond formation under mild conditions makes it an attractive candidate for use in solid-phase synthesis protocols.
Moreover, the compound's unique properties have also been leveraged in materials science. By incorporating 1314902-26-5 into polymer networks, researchers have been able to create materials with tailored mechanical and electronic properties. These materials hold potential applications in fields such as sensors, actuators, and drug delivery systems.
The synthesis of 2-(Azetidin-3-yloxy)acetic acid hydrochloride involves a multi-step process that typically begins with the preparation of azetidine derivatives followed by their functionalization with acetic acid groups. Recent advancements in catalytic methods and green chemistry practices have significantly improved the efficiency and sustainability of these processes.
In conclusion, CAS No. 1314902-26-5, or 2-(Azetidin-3-yloxy)acetic acid hydrochloride, stands as a testament to the ingenuity and creativity within modern chemical research. Its unique structure, versatile reactivity, and diverse applications continue to make it a focal point for scientists across various disciplines.
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